Centanafadine-d7 (hydrochloride)
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Overview
Description
Centanafadine-d7 (hydrochloride) is a deuterated form of centanafadine, a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor. It is primarily investigated for its potential in treating attention-deficit/hyperactivity disorder (ADHD) in children, adolescents, and adults .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of centanafadine-d7 (hydrochloride) involves the incorporation of deuterium atoms into the centanafadine molecule. The process typically starts with the synthesis of the parent compound, centanafadine, followed by deuterium exchange reactions to replace specific hydrogen atoms with deuterium. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of centanafadine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Centanafadine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert centanafadine-d7 (hydrochloride) into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of centanafadine-d7 (hydrochloride) .
Scientific Research Applications
Centanafadine-d7 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Investigated for its effects on neurotransmitter systems in biological studies.
Medicine: Explored as a potential treatment for ADHD due to its unique mechanism of action.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies
Mechanism of Action
Centanafadine-d7 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine, dopamine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving symptoms of ADHD. The compound targets the norepinephrine transporter, dopamine transporter, and serotonin transporter, with an IC50 ratio of 1:6:14, respectively .
Comparison with Similar Compounds
Similar Compounds
Amitifadine: A triple reuptake inhibitor with a different IC50 ratio.
Bicifadine: Primarily a norepinephrine and dopamine reuptake inhibitor.
Dasotraline: A dopamine and norepinephrine reuptake inhibitor with a longer half-life.
DOV-216,303: Another triple reuptake inhibitor with distinct pharmacokinetic properties.
Tesofensine: A serotonin-norepinephrine-dopamine reuptake inhibitor with a different therapeutic profile
Uniqueness
Centanafadine-d7 (hydrochloride) is unique due to its balanced inhibition of norepinephrine, dopamine, and serotonin reuptake, making it a promising candidate for treating ADHD. Its deuterated form enhances metabolic stability and reduces the potential for drug-drug interactions .
Properties
Molecular Formula |
C15H16ClN |
---|---|
Molecular Weight |
252.79 g/mol |
IUPAC Name |
(1R,5S)-1-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1/i1D,2D,3D,4D,5D,6D,7D; |
InChI Key |
ACVMJAJGCQUPKX-ADZCYMSYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[C@@]34C[C@@H]3CNC4)[2H])[2H])[2H].Cl |
Canonical SMILES |
C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
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